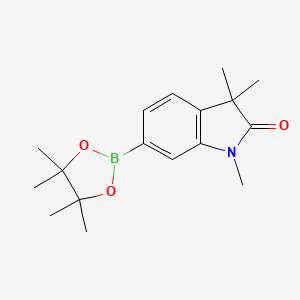

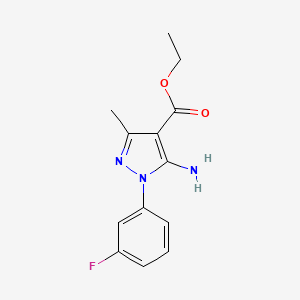

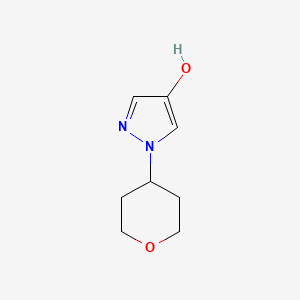

![molecular formula C9H11FN2O3S2 B1406621 4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate CAS No. 2034154-86-2](/img/structure/B1406621.png)

4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate

Vue d'ensemble

Description

“4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate” seems to be a complex organic compound. It likely contains a benzo[d]thiazol-2(3H)-imine core structure, which is a type of heterocyclic aromatic compound . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .

Molecular Structure Analysis

The molecular structure of “4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate” would likely involve a benzo[d]thiazol-2(3H)-imine core, with a fluorine atom at the 4-position and a methyl group at the 3-position .

Applications De Recherche Scientifique

Antioxidant Capacity Assays

The compound of interest is not directly discussed in the available literature. However, a related area of research involves the ABTS/PP decolorization assay for determining the antioxidant capacity of substances. This assay evaluates the reaction pathways underlying the antioxidant capacity measurement, highlighting the formation of specific adducts and degradation products. The review emphasizes the necessity for further clarification of these reactions' contributions to total antioxidant capacity and the specific reactions' relevance and specificity (Ilyasov et al., 2020).

Fluoropolymers and Environmental Impact

Another relevant research area involves fluoropolymers, which include compounds with fluoroalkylether structures, potentially related to the compound . These polymers are noted for their environmental persistence and potential bioaccumulative properties. A review by Henry et al. (2018) classifies fluoropolymers as "polymers of low concern" due to their negligible monomer content, low to no leachables, and lack of bioavailability or bioaccumulation. However, the broader group of per- and polyfluoroalkyl substances (PFAS) to which these polymers belong is subject to regulatory scrutiny due to environmental and health concerns (Henry et al., 2018).

Microbial Degradation of Polyfluoroalkyl Chemicals

The environmental fate and microbial degradation of polyfluoroalkyl chemicals, a category related to the target compound, have been reviewed. This research emphasizes understanding the biodegradation pathways that can transform these compounds into perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), which are of particular concern due to their persistence and toxicity. The review suggests further studies on the quantitative relationships between precursors and degradation products to accurately evaluate the environmental impact of these chemicals (Liu & Mejia Avendaño, 2013).

Fluorescence Microscopy in Soil Microbiology

Research on the application of fluorescence microscopy for visualizing soil microorganisms offers insights into methodologies potentially applicable to studying the environmental interactions of the target compound. This review discusses the use of specific fluorochromes for imaging microbial cells, which could be relevant for assessing the microbial degradation or interaction of 4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate in soil environments (Li, Dick, & Tuovinen, 2004).

Synthesis and Applications of Thiazolidine Derivatives

The synthetic routes and applications of thiazolidine derivatives, which share a structural motif with the compound of interest, have been comprehensively reviewed. Thiazolidines exhibit a wide range of biological activities, suggesting potential areas of application for 4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate in pharmaceuticals and biotechnology. The review covers various synthetic approaches and highlights the pharmacological potential of these compounds (Sahiba et al., 2020).

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key to its interaction with biological targets.

Biochemical Pathways

Thiazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities . For instance, they may influence pathways related to inflammation, microbial growth, viral replication, nerve signal transmission, and tumor growth .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Given the diverse biological activities of thiazole derivatives, the effects could range from reduced inflammation and pain, inhibited microbial and viral growth, altered nerve signal transmission, to inhibited tumor growth .

Propriétés

IUPAC Name |

4-fluoro-3-methyl-1,3-benzothiazol-2-imine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2S.CH4O3S/c1-11-7-5(9)3-2-4-6(7)12-8(11)10;1-5(2,3)4/h2-4,10H,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCRMVSQKBAYSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2SC1=N)F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

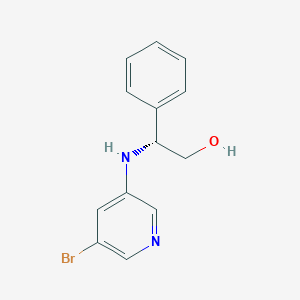

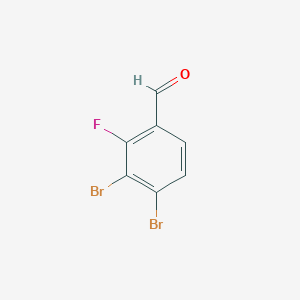

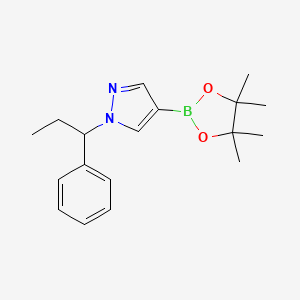

![Methyl 4-((1,3,3-trimethyl-6-azabicyclo-[3.2.1]octan-6-yl)sulfonyl)benzoate](/img/structure/B1406538.png)

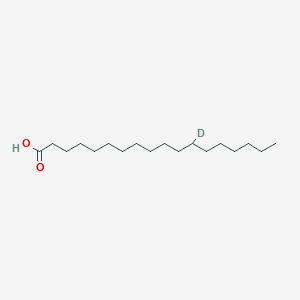

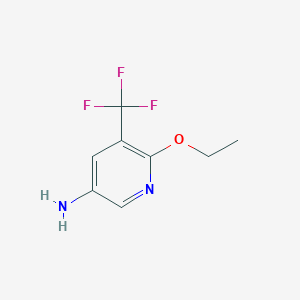

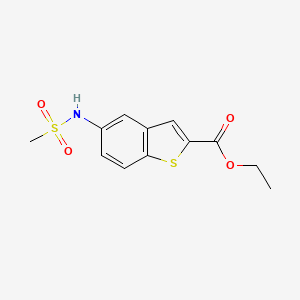

![Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate](/img/structure/B1406556.png)

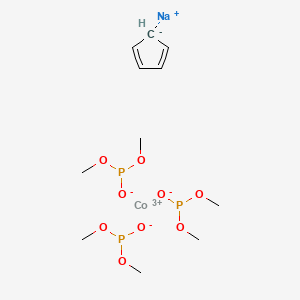

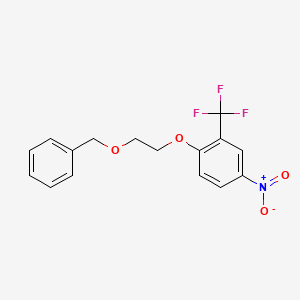

![3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine](/img/structure/B1406558.png)